- Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3World Journal of Pharmaceutical Research, 2019, 8, 824-835,
Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

95091-91-1 structure
Nom du produit:N-methoxy-N-methylpyridine-3-carboxamide
Numéro CAS:95091-91-1
Le MF:C8H10N2O2
Mégawatts:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996
N-methoxy-N-methylpyridine-3-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-methoxy-N-methylnicotinamide
- N-methoxy-N-methylpyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-methoxy-N-methyl-
- N - Methoxy - N - Methylpyridine - 3 - carboxaMide
- N-methyl-N-methoxy-nicotinamide
- KFEZCMOHRDCFIQ-UHFFFAOYSA-N
- 6336AC
- N-Methoxy-N-methyl-3-pyridinecarboxamide
- N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
- F1903-0200
- SB53967
- MFCD11847417
- M3099
- AKOS008953236
- DTXCID50392487
- DTXSID50441666
- SCHEMBL434252
- CS-0044200
- DB-335377
- EN300-200428
- VDA09191
- AS-10408
- Y10185
- 95091-91-1
- SY224287
-
- MDL: MFCD11847417
- Piscine à noyau: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
- La clé Inchi: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
- Sourire: O=C(N(C)OC)C1C=CC=NC=1
Propriétés calculées
- Qualité précise: 166.074227566g/mol
- Masse isotopique unique: 166.074227566g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 161
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 42.4
- Le xlogp3: -0.4
N-methoxy-N-methylpyridine-3-carboxamide Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N-methoxy-N-methylpyridine-3-carboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-1g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 97% | 1g |
¥64.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-5g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 97% | 5g |
¥185.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3099-5G |
N-Methoxy-N-methylnicotinamide |
95091-91-1 | >96.0%(GC) | 5g |
¥470.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-250mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 250mg |
¥668.0 | 2022-04-27 | |
Life Chemicals | F1903-0200-2.5g |
N-methoxy-N-methylpyridine-3-carboxamide |
95091-91-1 | 95% | 2.5g |
$822.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-5g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 5g |
¥2168.0 | 2022-04-27 | |
abcr | AB420756-1 g |
N-Methoxy-N-methylpyridine-3-carboxamide, 95%; . |
95091-91-1 | 95% | 1g |
€78.90 | 2023-04-24 | |
Life Chemicals | F1903-0200-1g |
N-methoxy-N-methylpyridine-3-carboxamide |
95091-91-1 | 95% | 1g |
$411.0 | 2023-09-07 | |
TRC | B427480-250mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 250mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-200428-2.5g |
N-methoxy-N-methylpyridine-3-carboxamide |
95091-91-1 | 2.5g |
$949.0 | 2023-09-16 |
N-methoxy-N-methylpyridine-3-carboxamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ; 0 °C
1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Diisopropylethylamine ; 0 °C
1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Référence
- A CO2-Catalyzed Transamidation ReactionJournal of Organic Chemistry, 2021, 86(23), 16867-16881,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Solvents: Dichloromethane
Référence
- Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengersJournal of the Chemical Society, 2002, (2), 143-154,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 3 bar, 105 °C
Référence
- An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative couplingRSC Advances, 2014, 4(57), 30019-30027,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 1 h, 90 °C
Référence
- One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal HeatingSynthetic Communications, 2015, 45(4), 531-538,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Référence
- Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centersChemical Science, 2022, 13(4), 1030-1036,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 75 h, rt
Référence
- Discovery of CYT997: a structurally novel orally active microtubule targeting agentBioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642,
Méthode de production 8
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 20 min, 120 °C
Référence
- Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced ConditionAustralian Journal of Chemistry, 2017, 70(1), 44-51,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted AllenesJournal of Organic Chemistry, 2022, 87(18), 12175-12181,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine , Triphosgene Solvents: Dichloromethane ; 0 °C; rt
Référence
- Direct synthesis of Weinreb amides from carboxylic acids using triphosgeneLetters in Organic Chemistry, 2007, 4(1), 20-22,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell lineBulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Référence
- Preparation of heterocyclic compounds with affinity to muscarinic receptors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas DiseaseJournal of Medicinal Chemistry, 2012, 55(9), 4189-4204,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt
Référence
- Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with AllylboronatesAngewandte Chemie, 2022, 61(22),,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Référence
- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agentSynthetic Communications, 2019, 49(6), 790-798,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Référence
- Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenesChemical Science, 2020, 11(2), 494-498,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
Référence
- Convenient conversion of acids to Weinreb's amidesSynthetic Communications, 1999, 29(18), 3215-3219,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt; 25 °C
Référence
- Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structureBioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
Référence
- Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic applicationSynthesis, 2001, (12), 1784-1789,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors, World Intellectual Property Organization, , ,
N-methoxy-N-methylpyridine-3-carboxamide Raw materials
- Nicotinyl Chloride
- 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-pyridinyl ester
- N,O-Dimethylhydroxylamine
- Hexacarbonylmolybdenum
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- pyridine-3-carbonyl chloride hydrochloride
- 3-Bromopyridine
- Niacin
- N,O-Dimethylhydroxylamine hydrochloride
N-methoxy-N-methylpyridine-3-carboxamide Preparation Products
N-methoxy-N-methylpyridine-3-carboxamide Littérature connexe
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
-
Ahmed Kamal,Md. Ashraf,Shaik Thokhir Basha,S. M. Ali Hussaini,Shamshair Singh,M. V. P. S. Vishnuvardhan,Boppana Kiran,Balasubramanian Sridhar Org. Biomol. Chem. 2016 14 1382
-
3. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengersIan R. Baxendale,Gloria Brusotti,Masato Matsuoka,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 143
Classification associée
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Pyridinecarboxamides
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Pyridinecarboxamides
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide

Pureté:99%
Quantité:100g
Prix ($):266.0